molecular formula C22H20N4O2S B11008292 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11008292
M. Wt: 404.5 g/mol
InChI Key: QNRHHSYWZQDLRB-UHFFFAOYSA-N
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Description

2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, the dihydropyridazine ring, and the final coupling with the carbazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydropyridazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-OXO-3-(THIOPHEN-2-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE is unique due to its combination of three distinct heterocyclic structures, which confer a range of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C22H20N4O2S/c27-20(13-26-21(28)11-10-17(25-26)19-9-4-12-29-19)23-18-8-3-6-15-14-5-1-2-7-16(14)24-22(15)18/h1-2,4-5,7,9-12,18,24H,3,6,8,13H2,(H,23,27)

InChI Key

QNRHHSYWZQDLRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5

Origin of Product

United States

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